

Application Note: Standardized Colistin Sulfate Minimum Inhibitory Concentration (MIC) Testing

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Compound of Interest

Compound Name: Colistin sulfate

Cat. No.: B8081723

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Executive Summary

Colistin (polymyxin E) has re-emerged as a critical last-line therapy for multidrug-resistant (MDR) Gram-negative pathogens[1][2]. However, determining its in vitro minimum inhibitory concentration (MIC) is fraught with technical challenges due to the molecule's polycationic nature, poor agar diffusion, and propensity to bind to plastics[1][3].

The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) polymyxin working group strictly mandates Broth Microdilution (BMD) as the sole reference method for colistin MIC testing[2][4]. Alternative methods such as disk diffusion, agar dilution, and gradient diffusion (E-test) are explicitly discouraged due to unacceptably high error rates[1][2]. This application note provides a comprehensive, self-validating protocol for **colistin sulfate** BMD, detailing the mechanistic rationale behind each methodological constraint.

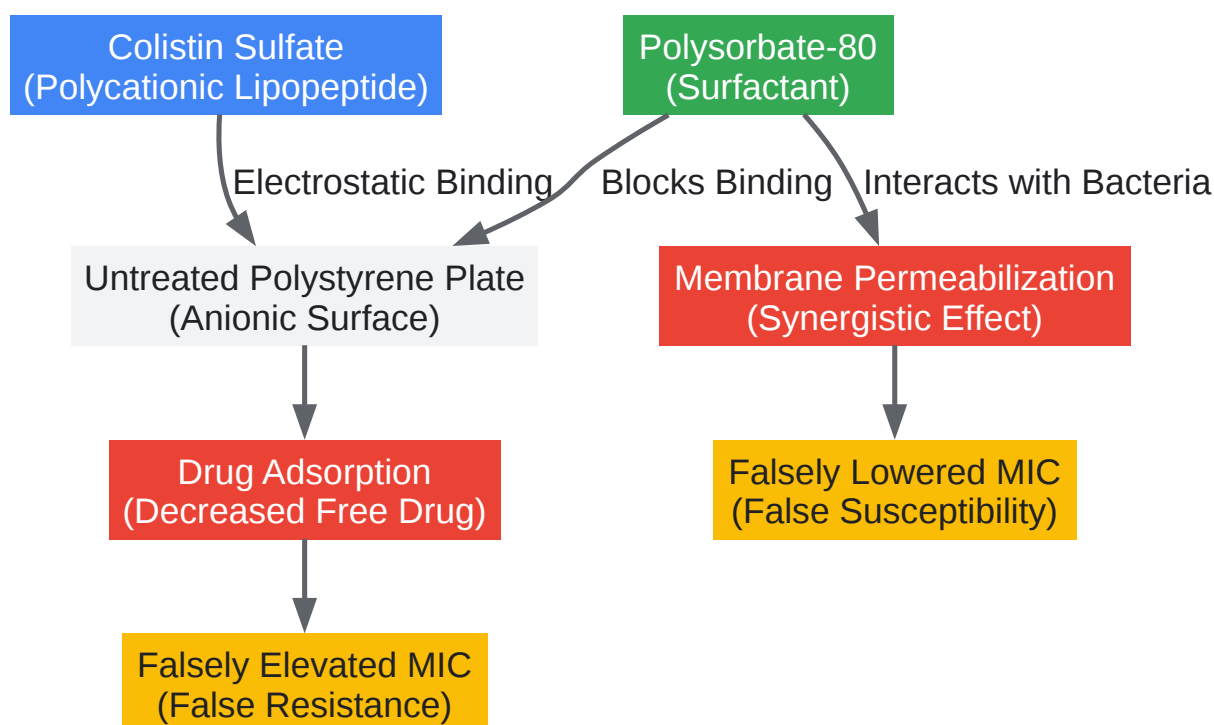
Mechanistic Insights: The Pitfalls of Colistin Testing

To execute this protocol successfully, researchers must understand the causality behind the strict assay conditions.

The Plastic Binding and Polysorbate-80 Paradox

Colistin is a highly cationic lipopeptide. In aqueous solutions, it readily adsorbs to the negatively charged surfaces of standard untreated polystyrene microtiter plates via electrostatic and hydrophobic interactions[2][3]. This adsorption depletes the active drug concentration in the broth, potentially leading to falsely elevated MICs (false resistance)[1].

Historically, laboratories added the surfactant Polysorbate-80 (P-80) to mitigate this binding[2][5]. However, P-80 is strictly prohibited by CLSI/EUCAST[2]. While P-80 prevents plastic adherence, it exerts a synergistic permeabilizing effect on the bacterial outer membrane. This artificial synergy lowers the MIC, causing Very Major Errors (false susceptibility)[2][5].



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Mechanism of colistin plastic adherence and polysorbate-80 synergy leading to MIC errors.

Colistin Sulfate vs. Colistimethate Sodium (CMS)

Testing must only be performed using **colistin sulfate** powder[2][4]. CMS is an inactive prodrug used clinically to reduce nephrotoxicity. In vitro, CMS hydrolyzes slowly and

unpredictably into active colistin, yielding MICs 3 to 8 times higher than **colistin sulfate**[2].

The Role of Divalent Cations

The activity of colistin is heavily dependent on calcium (Ca^{2+}) and magnesium (Mg^{2+}) concentrations[1]. These cations bridge the lipopolysaccharide (LPS) molecules on the Gram-negative outer membrane. Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be strictly controlled; excess cations competitively inhibit colistin binding to LPS (elevating the MIC), while deficient cations falsely lower it[1].

Materials and Reagents

- Antibiotic: Pure **Colistin Sulfate** powder (potency must be known, e.g., IU/mg or $\mu\text{g}/\text{mg}$)[4][6].
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1][4].
- Consumables: Plain, untreated 96-well polystyrene microtiter plates (U-bottom or flat-bottom) with lids[4]. Do not use low-binding or glass-coated plates, as clinical breakpoints were established using standard polystyrene.
- Bacterial Strains: Fresh (18-24h) cultures on non-selective agar[1].

Standardized Broth Microdilution (BMD) Protocol

This protocol is designed as a self-validating system. The inclusion of strict sterility, growth, and quality control (QC) wells ensures that any deviation in cation concentration, drug potency, or plastic binding is immediately identified.

Step 1: Preparation of Colistin Stock Solution

- Calculate the required mass of **colistin sulfate** powder based on its specific active potency (not total weight) to achieve a stock concentration of 10,240 $\mu\text{g}/\text{mL}$.
- Dissolve the powder in sterile distilled water[1].
- Causality Note: Do not use buffers or solvents, as they may alter the ionization state of the drug.

Step 2: Plate Preparation (Serial Dilution)

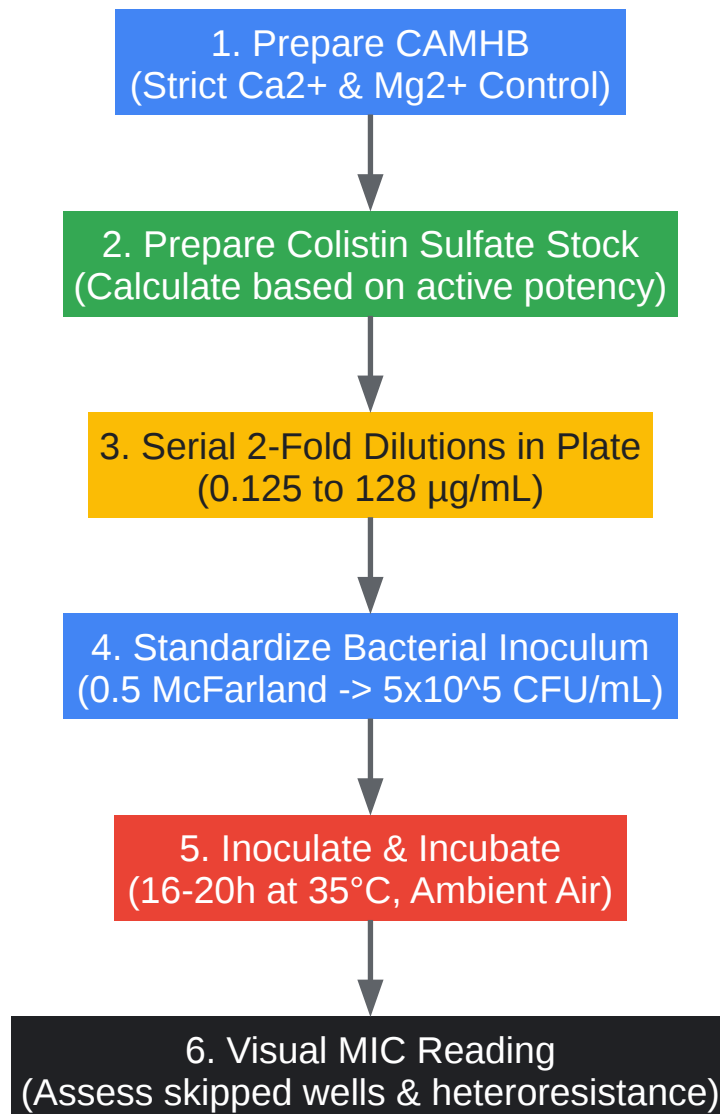
- Dispense 50 μL of CAMHB into all wells of columns 2 through 12 of the 96-well plate.
- Add 100 μL of working colistin solution (e.g., 256 $\mu\text{g}/\text{mL}$ in CAMHB) to column 1.
- Transfer 50 μL from column 1 to column 2, mix thoroughly by pipetting, and repeat this 2-fold serial dilution up to column 10. Discard 50 μL from column 10.
- Column 11 (Growth Control): 50 μL CAMHB (no antibiotic).
- Column 12 (Sterility Control): 100 μL CAMHB (uninoculated).

Step 3: Inoculum Standardization

- Suspend 3-5 distinct colonies from an overnight agar plate into sterile saline[1].
- Adjust the turbidity to a 0.5 McFarland standard (approx. 1×10^8 CFU/mL).
- Dilute this suspension 1:100 in CAMHB to achieve 1×10^6 CFU/mL.
- Causality Note: Strict adherence to the inoculum size prevents the "inoculum effect," where target site saturation leads to false resistance.

Step 4: Inoculation and Incubation

- Add 50 μL of the 1×10^6 CFU/mL suspension to columns 1 through 11.
- The final well volume is 100 μL , and the final inoculum concentration is exactly 5×10^5 CFU/mL[4].
- Seal the plates with a breathable membrane or lid to prevent evaporation.
- Incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16–20 hours[1][4].
- Causality Note: Do not incubate in CO_2 . Elevated CO_2 lowers the pH of the broth, altering the cationic charge of both colistin and the bacterial surface, invalidating the MIC.



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Step-by-step broth microdilution workflow for standardized colistin MIC testing.

Quality Control & Validation

A test is only valid if the internal controls fall within specific, standardized parameters. The following table summarizes the mandatory QC strains required to validate the potency of the colistin and the cation concentration of the CAMHB[4][5].

Table 1: Quality Control Strains and Expected MIC Ranges

QC Organism	Strain Designation	Resistance Mechanism	Expected MIC Range (µg/mL)
Escherichia coli	ATCC 25922	Susceptible (Wild-type)	0.25 – 2.0[4][5]
Pseudomonas aeruginosa	ATCC 27853	Susceptible (Wild-type)	0.5 – 2.0[5]
Escherichia coli	NCTC 13846	Resistant (mcr-1 positive)	2.0 – 8.0 (Target: 4.0) [4][7]

Validation Logic: If E. coli ATCC 25922 yields an MIC > 2.0 µg/mL, suspect excessive cation concentration in the CAMHB or drug degradation. If the MIC is < 0.25 µg/mL, suspect insufficient cations or accidental inclusion of a surfactant.

Data Interpretation & Troubleshooting

Read the MIC as the lowest concentration of colistin that completely inhibits visible bacterial growth[1].

Table 2: EUCAST Interpretative Breakpoints (2018/Current Standard)[4]

Pathogen Family / Species	Susceptible (S)	Resistant (R)
Enterobacteriaceae	≤ 2.0 µg/mL	> 2.0 µg/mL
Pseudomonas aeruginosa	≤ 2.0 µg/mL	> 2.0 µg/mL
Acinetobacter spp.	≤ 2.0 µg/mL	> 2.0 µg/mL

Troubleshooting "Skipped Wells" and Heteroresistance

Colistin testing is highly prone to "skipped wells" (e.g., growth at 0.5 µg/mL, no growth at 1.0 µg/mL, but growth again at 2.0 µg/mL). This is often a manifestation of heteroresistance—a phenomenon where a small subpopulation of colistin-resistant bacteria exists within an apparently susceptible population[2][8].

- Action: If a single skipped well occurs, read the highest MIC value. If multiple skipped wells occur, the assay is uninterpretable and must be repeated[8].

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